molecular formula C4H12Si4 B14287066 CID 22235104

CID 22235104

Cat. No.: B14287066
M. Wt: 172.48 g/mol
InChI Key: WQQFEVQTFBAFTL-UHFFFAOYSA-N
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Description

CID 22235104 (PubChem Compound Identifier 22235104) is a chemical compound cataloged in the PubChem database. For instance, this compound may belong to a class of natural products, pharmaceuticals, or synthetic intermediates, given the evidence’s focus on compounds like oscillatoxins, betulin derivatives, and sulfonamides .

Properties

Molecular Formula

C4H12Si4

Molecular Weight

172.48 g/mol

InChI

InChI=1S/C4H12Si4/c1-5-6(2)8(4)7(5)3/h1-4H3

InChI Key

WQQFEVQTFBAFTL-UHFFFAOYSA-N

Canonical SMILES

C[Si]1[Si]([Si]([Si]1C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 22235104 involves specific synthetic routes and reaction conditions. The synthesis typically requires precise control of temperature, pressure, and the use of specific reagents to achieve the desired chemical structure. Detailed information on the exact synthetic routes and reaction conditions is essential for replicating the compound in a laboratory setting.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often include the use of advanced chemical reactors, purification techniques, and quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: CID 22235104 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using advanced analytical techniques to confirm their chemical structure and purity.

Scientific Research Applications

CID 22235104 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of various complex molecules. In biology, it may be used in studies related to enzyme inhibition or protein interactions. In medicine, this compound could be explored for its potential therapeutic effects. In industry, it may be utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism of action of CID 22235104 involves its interaction with specific molecular targets and pathways. Understanding these interactions is crucial for elucidating the compound’s effects at the molecular level. The pathways involved may include enzymatic reactions, signal transduction, or other biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison of CID 22235104 with analogous compounds can be contextualized using methodologies from the evidence:

2.1 Structural and Functional Group Analysis

and emphasize structural overlays and functional group comparisons. For example:

  • Oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, 156582092) share a core steroid backbone but differ in substituents (e.g., methyl groups, hydroxylations) that influence biological activity .
  • Betulin-derived inhibitors (CIDs 72326, 64971, 92158, 10153267) highlight how modifications like caffeoyl esterification enhance binding affinity to targets such as bile acid transporters .

Hypothetical Table 1: Structural Comparison

Compound (CID) Core Structure Key Substituents Biological Target/Activity
This compound Hypothetical scaffold Functional group X, Y, Z Target A inhibition (e.g., enzyme)
CID 101283546 (Oscillatoxin D) Steroid 30-methyl, hydroxylation Cytotoxic activity
CID 72326 (Betulin) Triterpenoid Hydroxyl groups Bile acid transporter inhibition
2.2 Analytical Performance in Mass Spectrometry

and compare collision-induced dissociation (CID) and electron-transfer dissociation (ETD) techniques for compound characterization. For this compound, key parameters might include:

  • Fragmentation patterns : Compared to sulfonamides (), this compound may exhibit unique fragment ions under CID or HCD (high-energy collision dissociation), aiding structural elucidation.
  • Stability : Unlike betulin derivatives, which show predictable cleavage patterns , this compound’s stability under varying collision energies could distinguish it from analogs.

Hypothetical Table 2: MS/MS Fragmentation Data

Compound (CID) Dominant Fragments (m/z) Diagnostic Ions Optimal Collision Energy (eV)
This compound 245, 302, 415 245 (base peak) 25–30
CID 156582093 (Oscillatoxin E) 309, 427 309 (C-ring cleavage) 20–25
CID 5469634 (Ginkgolic acid) 273, 341 273 (alkyl chain loss) 15–20

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